Menaquinone 4-d7

Descripción

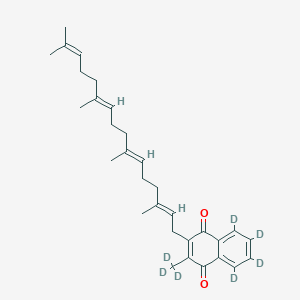

Structure

3D Structure

Propiedades

IUPAC Name |

5,6,7,8-tetradeuterio-2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHGMERMDICWDU-CKBRGKTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Menaquinone-4-d7 in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menaquinone-4-d7 (MK-4-d7) is a deuterated form of Menaquinone-4 (MK-4), a vital member of the vitamin K2 family. Its primary and indispensable role in modern research is to serve as a high-fidelity internal standard for quantitative bioanalysis, particularly in studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms imparts a mass shift that allows it to be distinguished from the endogenous analyte, MK-4, without significantly altering its chemical and physical behavior. This property is fundamental to correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and reliability of pharmacokinetic, metabolic, and clinical studies focused on vitamin K. This guide provides a comprehensive overview of MK-4-d7, its theoretical underpinnings as an internal standard, and a detailed practical workflow for its application in a research setting.

Foundational Concepts: Vitamin K2 and the Imperative for Isotopic Labeling

1.1. The Biological Significance of Menaquinone-4 (MK-4)

Menaquinone-4, a key form of vitamin K2, is a fat-soluble vitamin essential for several physiological processes. It is a critical cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of specific glutamic acid (Glu) residues into γ-carboxyglutamic acid (Gla) on various proteins.[1][2] This carboxylation is vital for the biological activity of proteins involved in:

-

Blood Coagulation: Activation of clotting factors II (prothrombin), VII, IX, and X in the liver.[3]

-

Bone Metabolism: Carboxylation of osteocalcin, a protein synthesized by osteoblasts that is crucial for bone mineralization.[3][4]

-

Cardiovascular Health: Activation of Matrix Gla Protein (MGP), an inhibitor of vascular calcification.[4]

Given its role in these critical pathways, accurately quantifying MK-4 levels in biological matrices like plasma and serum is paramount for understanding its bioavailability, pharmacokinetics, and role in health and disease.[3][5][6][7][8]

1.2. The 'Gold Standard': Why Deuterated Internal Standards are Essential

Quantitative analysis using LC-MS/MS is susceptible to several sources of error, including sample loss during extraction, instrument variability, and matrix effects—where co-eluting substances from the biological sample suppress or enhance the ionization of the target analyte.[9][10]

A Stable Isotope-Labeled Internal Standard (SIL-IS), such as Menaquinone-4-d7, is considered the "gold standard" for mitigating these issues.[11] A SIL-IS is an ideal mimic of the analyte because it has nearly identical physicochemical properties:[12][13]

-

Co-elution: It travels through the liquid chromatography column at the same rate as the native analyte.

-

Similar Extraction Recovery: It behaves identically during sample preparation steps like protein precipitation and liquid-liquid or solid-phase extraction.

-

Equivalent Ionization Efficiency: It responds to the mass spectrometer's ionization source in the same way as the analyte.

By adding a known quantity of MK-4-d7 to every sample at the beginning of the workflow, any variations that affect the native MK-4 will also affect the deuterated standard in the same proportion. The final measurement is based on the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant even if absolute signal intensities fluctuate, thereby correcting for experimental variability and ensuring highly accurate and precise quantification.[9][12]

Technical Profile of Menaquinone-4-d7

Menaquinone-4-d7 is the deuterated isotopologue of MK-4. The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[14] This substitution is typically done on the naphthoquinone ring and the methyl group.[14]

| Property | Value | Source |

| Chemical Formula | C₃₁H₃₃D₇O₂ | [14] |

| Molecular Weight | ~451.7 g/mol | [14][15] |

| Isotopic Purity | Typically ≥98% | [13] |

| Physical Form | Oil | [14] |

| Primary Application | Internal Standard for LC-MS/MS | [14][16][17][18] |

The mass difference of +7 atomic mass units is sufficient to prevent isotopic crosstalk, ensuring that the mass spectrometer can clearly distinguish between the analyte (MK-4) and the internal standard (MK-4-d7).[12]

Core Research Application: Bioanalytical Quantification of Vitamin K

The primary use of MK-4-d7 is as an internal standard for the accurate quantification of MK-4 in complex biological matrices such as human plasma, serum, and tissues.[16][19] This application is crucial for:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of vitamin K supplements or drugs.[5]

-

Bioavailability and Bioequivalence Studies: Comparing how different formulations of vitamin K are absorbed by the body.[3]

-

Clinical Diagnostics: Assessing vitamin K status in patient populations to understand deficiencies and their links to disease.[19][20]

-

Food Science: Quantifying vitamin K content in various foods and dietary supplements.[18]

Causality in Method Development: The choice of a deuterated standard like MK-4-d7 is a deliberate one to build a robust, self-validating analytical system. Unlike a structural analog internal standard, which may have different chromatographic retention times or ionization efficiencies, MK-4-d7 perfectly tracks the analyte, providing superior correction for matrix effects—a major challenge in bioanalysis.[9][10] This ensures that the method is reliable across different patient samples, which can have high intra-subject and dietary variability.[9]

Experimental Workflow: Quantification of MK-4 in Human Plasma

This section outlines a detailed, step-by-step methodology for the quantification of MK-4 in human plasma using MK-4-d7 as an internal standard, followed by LC-MS/MS analysis.

4.1. Workflow Visualization

Caption: Bioanalytical workflow for MK-4 quantification using a deuterated internal standard.

4.2. Detailed Protocol

-

Step 1: Preparation of Standards

-

Prepare individual stock solutions of MK-4 and MK-4-d7 in ethanol.[16][21]

-

From the MK-4 stock, create a series of calibration standards by spiking it into a blank matrix (e.g., charcoal-stripped plasma) to achieve a concentration range relevant to the expected study samples (e.g., 0.1 to 50 ng/mL).

-

Prepare a working solution of the MK-4-d7 internal standard (IS) at a fixed concentration (e.g., 100 ng/mL) in methanol.[22]

-

-

Step 2: Sample Preparation (Protein Precipitation & Extraction)

-

Aliquot 500 µL of each plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.[22]

-

Spike: Add a small, precise volume (e.g., 5 µL) of the MK-4-d7 IS working solution to every tube.[22] This is the critical step where the internal standard is introduced.

-

Precipitate: Add 1.5 mL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[22] Acetonitrile is an effective solvent for disrupting protein structure and releasing the lipid-soluble vitamins.

-

Vortex vigorously for 30 seconds to ensure thorough mixing.

-

Centrifuge: Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[22]

-

Extract: Carefully transfer the clear supernatant to a new tube.

-

Concentrate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 50°C.[22] This step removes the extraction solvent and concentrates the analytes.

-

Reconstitute: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase (e.g., 15:85 water:methanol) for injection into the LC-MS/MS system.[22]

-

-

Step 3: LC-MS/MS Analysis

-

Chromatography: Inject a small volume (e.g., 5 µL) of the reconstituted sample onto an HPLC or UPLC system equipped with a suitable column (e.g., a C18 or Biphenyl column).[22] The mobile phase gradient is optimized to separate MK-4 from other plasma components.

-

Mass Spectrometry: The column eluent is directed into a tandem mass spectrometer, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[16][19]

-

Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. This highly specific technique involves monitoring a specific "transition" for each compound—the fragmentation of a parent ion into a characteristic product ion.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |

| Menaquinone-4 (MK-4) | 445.7 | 187.1 | This transition corresponds to the fragmentation of the protonated MK-4 molecule, with the 187.1 m/z product ion representing the stable naphthoquinone ring structure. |

| Menaquinone-4-d7 (IS) | 452.7 | 194.1 | The +7 mass shift from deuteration is observed in both the precursor and the product ion, allowing for unambiguous detection without interference from the native analyte. |

| (Note: Exact m/z values may vary slightly based on instrument calibration and adduct formation. Data derived from multiple sources.)[18] |

-

Step 4: Data Analysis and Quantification

-

The chromatography software integrates the area under the curve for the MRM peaks of both MK-4 and MK-4-d7.

-

A calibration curve is generated by plotting the peak area ratio (MK-4 Area / MK-4-d7 Area) of the calibration standards against their known concentrations.

-

The concentration of MK-4 in the unknown samples is calculated by interpolating their measured peak area ratios from this calibration curve.

-

Biological Context: The Vitamin K Cycle

To fully appreciate the role of MK-4, it is essential to understand its function within the Vitamin K cycle. This metabolic pathway, occurring in the endoplasmic reticulum, is responsible for activating vitamin K-dependent proteins.[2]

Caption: The Vitamin K cycle showing the regeneration of reduced vitamin K for protein carboxylation.

In this cycle, reduced vitamin K (hydroquinone) acts as a cofactor for the γ-glutamyl carboxylase (GGCX) enzyme, which converts glutamate (Glu) residues on proteins to γ-carboxyglutamate (Gla).[4][23][24] In the process, vitamin K is oxidized to vitamin K epoxide. The enzyme Vitamin K Epoxide Reductase (VKOR), the target of warfarin anticoagulants, then reduces the epoxide back to its active form, allowing the cycle to continue.[2][24]

Conclusion

Menaquinone-4-d7 is not merely a chemical reagent; it is an enabling tool for generating high-quality, reliable, and reproducible data in the field of vitamin K research. Its near-identical behavior to endogenous MK-4 makes it the ideal internal standard for correcting complex variables inherent in bioanalytical workflows. By leveraging the principles of isotope dilution mass spectrometry, researchers and drug development professionals can achieve the accuracy and precision required to advance our understanding of vitamin K metabolism, establish its role in human health, and develop novel therapeutic interventions. The robust methodologies built around MK-4-d7 are fundamental to the scientific integrity of pharmacokinetic and clinical studies.

References

- Riphagen, I. J., van der Molen, J. C., van Faassen, M., Navis, G., de Borst, M. H., Muskiet, F. A., de Jong, W. H., Bakker, S. J., & Kema, I. P. (2015). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Bevital AS.

- KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bioanalytical & Biomarker Services.

- AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem.

- Song, M., et al. (2008). HPLC-APCI-MS for the determination of vitamin K(1) in human plasma: method and clinical application.

- Tie, J., & Stafford, D. W. (2019). Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study.

- Riphagen, I. J., et al. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. PubMed.

- PubChem. Menaquinone 4-d7.

- ResearchGate. (Diagram) The vitamin K cycle.

- Koziolek, M., et al. (2019).

- Kalaria, R. N. (2016).

- Rishavy, M. A., et al. (2019).

- InvivoChem. Menaquinone-4-d7 (Vitamin K2(MK-4)-d7). InvivoChem.

- ResearchGate. (Diagram) The vitamin K-dependent gamma-carboxylation system.

- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.

- Restek Corporation. (2020). A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS. Restek.

- BenchChem. (2025). Navigating the Regulatory Landscape: A Guide to Deuterated Standards in Bioanalysis. BenchChem.

- Wozniak, M. K., et al. (2021). Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples. PMC - NIH.

- Cayman Chemical. Menaquinone 4-d7. Cayman Chemical.

- BenchChem. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. BenchChem.

- Jensen, M. B., et al. (2021). Vitamin K (phylloquinone and menaquinones) in foods – Cost-effective quantification by LC-ESI-MS/MS.

- Klapkova, E., et al. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population.

- Sato, T., Schurgers, L. J., & Uenishi, K. (2012). Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. PMC.

- MedChemExpress. Menaquinone-4-d7 (Vitamin K2(MK-4)-d7). MedChemExpress.

- Akiyama, Y., et al. (1994).

- PubChem. Menatetrenone.

- Sato, T., et al. (2012). Pharmacokinetics of Menaquinone-7 (Vitamin K2) in Healthy Volunteers.

- Sato, T., et al. (2012). Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women.

- Knapen, M. J., et al. (2014). Pharmacokinetics of Menaquinone-7 (Vitamin K2) in Healthy Volunteers. Journal of Clinical Trials.

Sources

- 1. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic characterization of menaquinone-4 in dogs by sensitive HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. plthealth.com [plthealth.com]

- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. caymanchem.com [caymanchem.com]

- 15. Menaquinone 4-d7 | C31H40O2 | CID 70687814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. bevital.no [bevital.no]

- 17. Menaquinone-4-d7 (Vitamin K2(MK-4)-d7; Menaquinone K4-d7) | Endogenous Metabolite | 1233937-25-1 | Invivochem [invivochem.com]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [discover.restek.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Menaquinone-4-d7: A Comprehensive Technical Guide for Advanced Research Applications

This guide provides an in-depth exploration of Menaquinone-4-d7 (MK-4-d7), a deuterated analog of Vitamin K2. Its unique properties make it an indispensable tool in pharmacokinetic studies, metabolic research, and as an internal standard in mass spectrometry-based quantification. We will delve into its chemical structure, physicochemical properties, and practical applications, offering detailed protocols and the rationale behind methodological choices to ensure robust and reproducible results.

Physicochemical Properties and Structural Elucidation

Menaquinone-4 (MK-4) is a vital member of the Vitamin K2 family, characterized by a 2-methyl-1,4-naphthoquinone ring and a geranylgeranyl side chain. The "-d7" designation in Menaquinone-4-d7 signifies the replacement of seven hydrogen atoms with deuterium on the terminal isoprene unit of this side chain. This isotopic labeling is the cornerstone of its utility in analytical chemistry, as it imparts a distinct mass shift without significantly altering its chemical behavior.

Table 1: Key Physicochemical Properties of Menaquinone-4-d7

| Property | Value | Source |

| Chemical Formula | C31H33D7O2 | |

| Molar Mass | 451.72 g/mol | |

| Appearance | Pale Yellow Oil | |

| Solubility | Soluble in DMSO, Dichloromethane, Ethyl Acetate | |

| Storage Conditions | -20°C |

The strategic placement of deuterium atoms on the terminal isoprenyl group provides several advantages. This region is less susceptible to metabolic modifications, ensuring the isotopic label is retained throughout biological processing. This stability is paramount for its use as an internal standard in tracer experiments.

The Role of Menaquinone-4-d7 in Quantitative Bioanalysis

The primary application of MK-4-d7 is as an internal standard for the quantification of endogenous MK-4 using Liquid Chromatography-Mass Spectrometry (LC-MS). The principle relies on the near-identical chemical and physical properties of the deuterated and non-deuterated forms, which causes them to co-elute during chromatography. However, their mass difference allows for their distinct detection by the mass spectrometer.

Experimental Workflow: Quantification of MK-4 in Serum

The following protocol outlines a standard workflow for the quantification of MK-4 in a biological matrix, such as human serum, using MK-4-d7 as an internal standard.

Caption: Workflow for MK-4 quantification using MK-4-d7.

Step-by-Step Protocol

-

Sample Preparation:

-

To 100 µL of serum, add 10 µL of MK-4-d7 internal standard solution (concentration will depend on the expected range of endogenous MK-4).

-

Vortex briefly to mix.

-

Add 500 µL of n-hexane and vortex vigorously for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Utilize a C18 reversed-phase column for separation. A gradient elution with a mobile phase consisting of methanol and water (both with 0.1% formic acid) is typically effective.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Monitor the specific mass transitions for both MK-4 and MK-4-d7.

Table 2: Example MRM Transitions for MK-4 and MK-4-d7

Analyte Precursor Ion (m/z) Product Ion (m/z) Menaquinone-4 (MK-4) 445.3 187.1 Menaquinone-4-d7 (MK-4-d7) 452.3 194.1

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous MK-4 and the MK-4-d7 internal standard.

-

Calculate the peak area ratio (MK-4 / MK-4-d7).

-

Construct a calibration curve using known concentrations of MK-4 and a fixed concentration of MK-4-d7.

-

Determine the concentration of MK-4 in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Rationale for Methodological Choices

-

Internal Standard Selection: The use of a stable isotope-labeled internal standard like MK-4-d7 is considered the gold standard in quantitative mass spectrometry. It corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby enhancing the accuracy and precision of the measurement.

-

Extraction Method: Liquid-liquid extraction with a non-polar solvent like hexane is effective for isolating the lipophilic menaquinones from the aqueous biological matrix.

-

Ionization Technique: ESI is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like MK-4, minimizing in-source fragmentation and maximizing the signal of the precursor ion.

-

Detection Method: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific fragmentation pattern for each analyte, reducing interference from other compounds in the matrix.

Applications in Metabolic and Pharmacokinetic Research

Beyond its role as an internal standard, MK-4-d7 is a valuable tool for investigating the metabolism and pharmacokinetics of Vitamin K2. By administering a known dose of MK-4-d7 and monitoring its appearance and the appearance of its metabolites over time, researchers can gain insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: Metabolic pathway of orally administered MK-4-d7.

These studies are crucial for determining the bioavailability of different Vitamin K2 formulations and for understanding its physiological roles in various tissues. The use of a deuterated tracer allows for the unambiguous differentiation between the exogenously administered dose and the endogenous pool of MK-4.

Conclusion

Menaquinone-4-d7 is a powerful and versatile tool for researchers in the fields of nutrition, pharmacology, and clinical chemistry. Its well-defined chemical structure and stable isotopic label make it the ideal internal standard for accurate and precise quantification of endogenous MK-4. Furthermore, its application as a tracer in metabolic studies provides invaluable insights into the complex biology of Vitamin K2. The methodologies described in this guide provide a solid foundation for the successful implementation of MK-4-d7 in a variety of research settings.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Menaquinone-4-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopically Labeled Menaquinone-4

Menaquinone-4 (MK-4), a vital member of the vitamin K2 family, plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health[1][2]. Its quantitative analysis in biological matrices and the elucidation of its metabolic pathways are of paramount importance in pharmaceutical research and clinical diagnostics. Isotopically labeled MK-4, particularly Menaquinone-4-d7, serves as an indispensable tool in these investigations. The incorporation of seven deuterium atoms provides a distinct mass shift, making it an ideal internal standard for highly accurate and precise quantification by mass spectrometry (MS)[3]. Furthermore, MK-4-d7 acts as a tracer to delineate the metabolic fate of vitamin K, including its conversion from other vitamers like phylloquinone (vitamin K1)[3][4]. This guide provides a comprehensive overview of the synthetic strategy and detailed experimental protocols for the preparation of Menaquinone-4-d7.

Synthetic Strategy: A Two-Stage Approach

The synthesis of Menaquinone-4-d7 is strategically divided into two key stages, as illustrated in the workflow diagram below. This approach allows for the precise introduction of the deuterium labels onto the menadione core, followed by the attachment of the geranylgeranyl side chain.

Figure 1: Overall synthetic workflow for Menaquinone-4-d7.

The core principle of this synthesis is the initial preparation of the deuterated aromatic core, menadione-d7. This is followed by the well-established method of menaquinone synthesis: the reductive alkylation of the corresponding hydroquinone (menadiol-d7) with an appropriate isoprenoid side chain, in this case, geranylgeranyl bromide.

Stage 1: Synthesis of Deuterated Menadione (Menadione-d7)

The key challenge in the synthesis of Menaquinone-4-d7 lies in the efficient and selective incorporation of seven deuterium atoms onto the menadione scaffold. The target molecule, 2-(methyl-d3)-3-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen-1-yl]-1,4-naphthalenedione-5,6,7,8-d4, requires deuteration of the aromatic ring and the methyl group. A plausible and efficient method to achieve this is through acid-catalyzed hydrogen-deuterium (H/D) exchange.

Experimental Protocol: Synthesis of Menadione-d7

Rationale: This protocol utilizes a strong deuterated acid in a deuterated solvent to facilitate the exchange of protons on the aromatic ring and the methyl group of menadione with deuterium atoms. The reaction is driven by the high concentration of deuterium in the reaction medium.

Materials:

-

2-Methyl-1,4-naphthoquinone (Menadione)

-

Deuterium chloride (DCl) in deuterium oxide (D₂O), 35 wt. % solution

-

Deuterium oxide (D₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a sealed, heavy-walled glass tube, dissolve 2-methyl-1,4-naphthoquinone (1.0 g) in a solution of DCl in D₂O (20 mL).

-

Seal the tube under an inert atmosphere (e.g., argon) and heat at 120-130 °C for 48-72 hours with constant stirring.

-

Cool the reaction mixture to room temperature and carefully open the tube.

-

Neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate in D₂O.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude menadione-d7.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure menadione-d7 as a yellow solid.

-

Characterize the product by ¹H NMR to confirm the extent of deuteration and by mass spectrometry to verify the mass increase corresponding to the incorporation of seven deuterium atoms.

Stage 2: Synthesis of Menaquinone-4-d7 via Alkylation

With the deuterated core in hand, the next stage involves the attachment of the geranylgeranyl side chain. This is achieved through the alkylation of the reduced form of menadione-d7, which is menadiol-d7.

Experimental Protocol: Synthesis of Menaquinone-4-d7

Rationale: Menadione-d7 is first reduced to the more reactive menadiol-d7. This hydroquinone is then alkylated with geranylgeranyl bromide. The resulting menaquinol-d7 is subsequently oxidized to the final product, menaquinone-4-d7.

Materials:

-

Menadione-d7 (from Stage 1)

-

Sodium dithionite (Na₂S₂O₄)

-

Geranylgeranyl bromide

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Hexane

-

Ethyl acetate

-

Reverse-phase HPLC column (C18)

Procedure:

-

Reduction of Menadione-d7: In a two-neck round-bottom flask under an inert atmosphere, dissolve menadione-d7 (500 mg) in a mixture of dichloromethane (50 mL) and water (50 mL). Add sodium dithionite (1.5 g) in portions with vigorous stirring until the yellow color of the organic layer disappears, indicating the formation of menadiol-d7.

-

Alkylation: To the biphasic mixture, add a solution of sodium hydroxide (1.0 g in 10 mL of water). Then, add a solution of geranylgeranyl bromide (1.2 g) in dichloromethane (10 mL) dropwise over 30 minutes. Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Oxidation and Work-up: After the reaction is complete, expose the mixture to air and stir for an additional 1-2 hours to oxidize the menaquinol-d7 to menaquinone-4-d7. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude Menaquinone-4-d7 as a viscous oil.

-

Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase gradient of methanol and water.

-

Collect the fractions containing the pure Menaquinone-4-d7 and evaporate the solvent to yield the final product as a yellow oil.

Characterization of Menaquinone-4-d7

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Menaquinone-4-d7.

| Analytical Technique | Expected Results |

| ¹H NMR | The spectrum should show a significant reduction or absence of signals corresponding to the aromatic protons of the naphthoquinone ring and the methyl protons at the 2-position. The signals for the geranylgeranyl side chain protons should be present and consistent with the structure of MK-4. |

| ¹³C NMR | The spectrum will show signals for all 31 carbon atoms. The signals for the deuterated carbons will be triplets due to C-D coupling. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of Menaquinone-4-d7 (C₃₁H₃₃D₇O₂), which is approximately 451.7 g/mol . This represents a mass increase of 7 Da compared to unlabeled Menaquinone-4 (444.6 g/mol ). |

| HPLC | The purity of the final product should be ≥98% as determined by HPLC with UV or MS detection. |

Conclusion

The synthesis of Menaquinone-4-d7, while involving multiple steps, is achievable through a well-defined synthetic strategy. The successful preparation of this isotopically labeled internal standard is crucial for advancing research in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics related to vitamin K. The protocols outlined in this guide provide a solid foundation for researchers to produce high-purity Menaquinone-4-d7 for their specific applications. As with any chemical synthesis, proper safety precautions and analytical verification at each step are paramount to ensure a successful outcome.

References

-

Okano, T., et al. (2008). Vitamin K metabolism. Menaquinone-4 (MK-4) formation from ingested VK analogues and its potent relation to bone function. Journal of Health Science, 54(4), 383-394. [Link]

-

Nakagawa, K., et al. (2010). New development of vitamin K research: Identification of human menaquinone-4 biosynthetic enzyme. Journal of Food and Drug Analysis, 18(3), 148-155. [Link]

-

Ellis, J. L., et al. (2022). Multiple Dietary Vitamin K Forms Are Converted to Tissue Menaquinone-4 in Mice. The Journal of Nutrition, 152(4), 989-1001. [Link]

Sources

- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Menaquinone 4-d7 | C31H40O2 | CID 70687814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0031573B1 - Process for the preparation of 2-methyl-1,4-naphthoquinone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Stability and Storage of Menaquinone 4-d7

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical parameters governing the stability and storage of Menaquinone 4-d7 (MK-4-d7). As an isotopically labeled internal standard, the integrity of MK-4-d7 is paramount for accurate quantification of its unlabeled analogue, Menaquinone 4 (MK-4), in complex biological matrices. This document synthesizes technical data with practical, field-proven insights to ensure the long-term viability and reliability of this essential analytical reagent.

Introduction to Menaquinone 4-d7: The Analytical Standard

Menaquinone 4-d7 is the deuterated form of Menaquinone-4 (also known as Vitamin K2(20)), a vital fat-soluble vitamin.[1][2] In its biological capacity, MK-4 is involved in critical pathways, including bone metabolism and the regulation of the cell cycle.[1][3] The primary application of MK-4-d7 is as an internal standard for the precise quantification of endogenous MK-4 using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][4] Its seven deuterium atoms provide a distinct mass shift, allowing it to be differentiated from the naturally occurring analyte while sharing near-identical chemical and physical properties, which is the cornerstone of a robust internal standard.

Table 1: Chemical and Physical Properties of Menaquinone 4-d7

| Property | Value | Source |

| Formal Name | 2-(methyl-d3)-3-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen-1-yl]-1,4-naphthalenedione-5,6,7,8-d4 | [1] |

| CAS Number | 1233937-25-1 | [1] |

| Molecular Formula | C₃₁H₃₃D₇O₂ | [1] |

| Molecular Weight | 451.7 g/mol | [1][5] |

| Appearance | An oil or white to off-white solid powder | [1][6] |

| Purity | ≥99% deuterated forms (d₁-d₇) | [1] |

| Solubility | Slightly soluble in Chloroform; Soluble in DMSO | [1][7] |

The Core Directive: Understanding the Stability Profile

The stability of MK-4-d7, like its parent compound and other menaquinones, is influenced by several environmental factors. The 2-methyl-1,4-naphthoquinone ring, the core structure of all K vitamins, is the primary site of chemical reactivity and degradation.[3][8] While direct, extensive stability studies on the deuterated form are not widely published, the degradation pathways are assumed to be identical to those of unlabeled menaquinones.

Sensitivity to Light

Light exposure is one of the most significant threats to the stability of menaquinones. Studies on the closely related Menaquinone-7 (MK-7) have demonstrated extreme light sensitivity.[9] The naphthoquinone ring is susceptible to photodegradation, which can lead to isomerization (conversion from the bioactive all-trans form to inactive cis isomers) and cleavage of the isoprenoid side chain.[9] Therefore, protecting MK-4-d7 from all sources of light, particularly UV light, is critical to prevent degradation and maintain its structural and isomeric purity.

Impact of Temperature

Temperature plays a crucial role in the long-term stability of MK-4-d7. As a general principle, lower temperatures slow down chemical degradation processes. For menaquinones, elevated temperatures can accelerate oxidation and other degradation pathways.[9] Supplier data indicates that when stored as a solid powder at -20°C, MK-4-d7 is stable for at least three to four years.[1][6] This underscores the importance of cold storage for preserving the compound over extended periods.

Oxidative Degradation

Exposure to atmospheric oxygen is another key factor that can compromise the integrity of menaquinones.[9][10] The isoprenoid side chain is susceptible to oxidation, which can lead to the formation of various degradation products. While the compound is stable at room temperature for short periods, such as during shipping, long-term exposure to air should be minimized.[6] For maximal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for reference-grade materials.

Chemical Compatibility and pH

The chemical environment significantly affects stability. Strong oxidizing agents are incompatible with menaquinones and will cause rapid degradation.[10] Furthermore, studies on MK-7 formulations have shown that interactions with certain excipients, such as magnesium oxide or L-arginine, can promote degradation, whereas formulations with calcium salts appear more stable.[11][12][13] This is a critical consideration for researchers preparing complex solutions or formulations. While specific pH sensitivity data for MK-4-d7 is limited, maintaining neutral pH conditions is a prudent measure to avoid acid- or base-catalyzed hydrolysis.

Recommended Protocols for Storage and Handling

Adherence to strict storage and handling protocols is essential to preserve the chemical integrity and ensure the analytical accuracy of Menaquinone 4-d7.

Table 2: Recommended Storage Conditions for Menaquinone 4-d7

| Form | Temperature | Duration | Atmosphere | Light Condition | Key Considerations |

| Solid / Powder | -20°C | ≥ 3-4 years[1][6] | Tightly sealed container; Inert gas (Ar, N₂) preferred | In the dark (e.g., amber vial)[9][10] | This is the optimal condition for long-term archival storage. |

| In Solvent | -80°C | ≤ 6 months[6] | Tightly sealed vial with minimal headspace | In the dark (e.g., amber vial) | Prepare single-use aliquots to prevent freeze-thaw cycles and solvent evaporation. |

Experimental Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of MK-4-d7 for use as an internal standard. The causality behind these steps is to minimize exposure to degradative factors.

-

Equilibration: Before opening, allow the vial of solid MK-4-d7 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture inside the vial upon opening, which could compromise the compound.

-

Solvent Addition: Working under subdued light, add the desired volume of an appropriate solvent (e.g., DMSO, Chloroform) to the vial to achieve the target concentration.[1][7] Sonication may be recommended to ensure complete dissolution.[7]

-

Vortexing: Cap the vial tightly and vortex thoroughly to ensure a homogenous solution.

-

Aliquoting: Immediately dispense the stock solution into single-use, light-protecting (amber) vials. This is the most critical step for preserving the integrity of the solution, as it avoids repeated exposure of the entire stock to temperature fluctuations and atmospheric oxygen.

-

Storage: Label the aliquots clearly and place them in a -80°C freezer for long-term storage.[6][7]

Diagram 1: Standard Workflow for MK-4-d7 Handling and Preparation

This diagram illustrates the recommended procedure from receiving the compound to final storage of working aliquots.

Caption: Workflow for preparing and storing MK-4-d7 solutions.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of analytical results, protocols involving MK-4-d7 should incorporate self-validating checks.

-

Periodic Purity Assessment: For long-term studies, it is advisable to periodically re-analyze an aliquot of the stock solution to check for the appearance of degradation peaks or a decrease in the main peak area.

-

System Suitability Tests: Before each analytical run, a system suitability test using a freshly prepared standard can verify the performance of the analytical system and confirm the integrity of the working solution being used.

-

Isomeric Purity Check: In high-sensitivity applications, methods capable of separating cis/trans isomers should be employed to confirm that the isomeric purity of the standard has not been compromised by exposure to light or heat.[14]

Diagram 2: Key Degradation Factors for Menaquinone 4-d7

This diagram summarizes the primary environmental factors that can lead to the degradation of the compound.

Caption: Environmental factors leading to MK-4-d7 degradation.

By understanding the inherent vulnerabilities of Menaquinone 4-d7 and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the long-term stability of this critical reagent, thereby upholding the accuracy and integrity of their scientific findings.

References

-

Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile. (2023, June 15). MDPI. Retrieved January 16, 2026, from [Link]

-

Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. (2019, February 26). PMC - NIH. Retrieved January 16, 2026, from [Link]

-

Menaquinone 4-d7 | C31H40O2 | CID 70687814. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Menaquinone 7 stability of formulations and its relationship with purity profile. (2018, September 19). kingnature. Retrieved January 16, 2026, from [Link]

-

Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. (2025, October 16). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Application for Vitamin K2 (Menaquinone-7, MK-7) as a Substance Used for a Nutritive Purpose in Food for. (n.d.). Retrieved January 16, 2026, from [Link]

-

Certificate of Analysis: Vitamin K2 As MK-7 (2000 PPM) - W. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

-

Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. (2018, May 1). MDPI. Retrieved January 16, 2026, from [Link]

-

The Biosynthesis of Menaquinone-4: How a Historic Biochemical Pathway Is Changing Our Understanding of Vitamin K Nutrition. (2022, April 1). PubMed. Retrieved January 16, 2026, from [Link]

-

Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Menaquinone 4-d7 | C31H40O2 | CID 70687814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Menaquinone-4-d7 (Vitamin K2(MK-4)-d7; Menaquinone K4-d7) | Endogenous Metabolite | 1233937-25-1 | Invivochem [invivochem.com]

- 7. Menaquinone-4 | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile [mdpi.com]

- 10. isotope.com [isotope.com]

- 11. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kingnature.ch [kingnature.ch]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing and Purity of Menaquinone-4-d7 for Research Applications

This guide provides an in-depth technical overview of Menaquinone-4-d7 (MK-4-d7), a deuterated internal standard crucial for the accurate quantification of Menaquinone-4 (Vitamin K2) in research and drug development. We will explore its commercial availability, delve into the critical aspects of purity and isotopic enrichment, and provide a detailed protocol for in-house verification, empowering researchers to ensure the integrity of their bioanalytical data.

The Critical Role of Menaquinone-4-d7 in Bioanalysis

Menaquinone-4 (MK-4) is a vital fat-soluble vitamin playing a key role in blood coagulation, bone metabolism, and cardiovascular health.[1] Accurate measurement of MK-4 in biological matrices is paramount for pharmacokinetic studies, nutritional research, and clinical diagnostics. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.[2][3]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Menaquinone-4-d7, is a cornerstone of robust bioanalytical method development.[2] MK-4-d7, being chemically identical to the analyte with the exception of its increased mass due to deuterium labeling, co-elutes and experiences similar ionization effects. This allows for the correction of variability during sample preparation, extraction, and instrument analysis, leading to highly accurate and precise quantification.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of SIL-IS for bioanalytical method validation to ensure data integrity.[4][5][6][7][8][9]

Commercial Sources of Menaquinone-4-d7

A number of reputable chemical suppliers provide Menaquinone-4-d7 for research purposes. When selecting a supplier, it is crucial to consider not only the cost but also the stated purity, isotopic enrichment, and the availability of a comprehensive Certificate of Analysis (CoA).

| Supplier | Product Name | CAS Number | Stated Purity/Isotopic Enrichment |

| Cayman Chemical | Menaquinone 4-d7 | 1233937-25-1 | ≥99% deuterated forms (d1-d7)[1] |

| InvivoChem | Menaquinone-4-d7 (Vitamin K2(MK-4)-d7) | 1233937-25-1 | ≥98%[10] |

| Santa Cruz Biotechnology | Menaquinone 4-d7 (Mixture of cis-trans isomers) | 1233937-25-1 | Not specified |

| MedChemExpress | Menaquinone-7-d7 (Vitamin K2-7-d7) | 1233937-31-9 | Not specified |

| Toronto Research Chemicals (TRC) | Menaquinone 7-d7(>90%) | 1233937-31-9 | >90% Purity, >95% Isotopic Purity[11] |

Note: This table is not exhaustive and represents a selection of commercially available sources. Researchers should conduct their own due diligence when selecting a supplier.

Understanding Purity and Potential Impurities

The utility of Menaquinone-4-d7 as an internal standard is directly linked to its purity. Two key aspects of purity must be considered: chemical purity and isotopic enrichment.

3.1. Chemical Purity and Isomeric Forms

Chemical purity refers to the percentage of the desired compound in the material, exclusive of any isotopic variations. Impurities can arise from the synthetic process and may include starting materials, byproducts, or degradation products.

A significant consideration for menaquinones is the potential for cis/trans isomerism in the isoprenoid side chain.[12] The naturally occurring and biologically active form of Menaquinone-4 is the all-trans isomer. Synthetic routes can sometimes lead to the formation of cis isomers, which may have different chromatographic and biological properties.[12][13] Some suppliers explicitly state that their product is a mixture of cis-trans isomers. The presence of these isomers can complicate chromatographic analysis and potentially interfere with accurate quantification if not properly resolved.

3.2. Isotopic Purity and Enrichment

Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. Isotopic enrichment is a measure of the abundance of the deuterated isotope in the labeled positions. For an effective internal standard, a high isotopic enrichment (ideally ≥98%) is recommended to minimize any contribution from the unlabeled analyte.[14]

During the synthesis of deuterated compounds, it is possible to have a distribution of deuterated species (e.g., d1 to d7) and a small amount of the unlabeled (d0) compound may remain. The presence of a significant amount of the d0 form of MK-4 in the MK-4-d7 internal standard can lead to an overestimation of the endogenous analyte concentration.

In-House Verification of Menaquinone-4-d7 Purity: A Step-by-Step Protocol

It is best practice for research laboratories to independently verify the purity and concentration of a new batch of any analytical standard. Here, we provide a detailed protocol for the analysis of Menaquinone-4-d7 using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.1. Materials and Reagents

-

Menaquinone-4-d7 standard

-

Menaquinone-4 (unlabeled) reference standard

-

HPLC-grade methanol, acetonitrile, isopropanol, and water

-

Formic acid (LC-MS grade)

-

A C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

-

LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

4.2. Standard Solution Preparation

-

Stock Solutions: Accurately weigh a known amount of Menaquinone-4-d7 and unlabeled Menaquinone-4 and dissolve in methanol to prepare individual stock solutions of 1 mg/mL. Store these solutions at -20°C, protected from light.

-

Working Solutions: Prepare a series of working solutions by diluting the stock solutions with methanol to appropriate concentrations for constructing a calibration curve and for purity assessment.

4.3. LC-MS/MS Method

The following is a representative LC-MS/MS method that can be adapted and optimized for your specific instrumentation.

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II LC system or equivalent |

| Column | Kinetex 5 µm EVO C18, 50 x 2.1 mm[15] |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid[15] |

| Gradient | 70% B to 98% B over 1.5 min, hold at 98% B for 2 min, return to 70% B and equilibrate for 1.5 min[15] |

| Flow Rate | 0.6 mL/min[15] |

| Column Temperature | 25°C[15] |

| Injection Volume | 5 µL |

| Mass Spectrometer | SCIEX 6500 Triple Quad™ or equivalent |

| Ion Source | APCI, Positive Ion Mode[15] |

| Ion Source Temperature | 350°C[15] |

| MRM Transitions | Menaquinone-4: Q1: 445.3 m/z, Q3: 187.1 m/zMenaquinone-4-d7: Q1: 452.3 m/z, Q3: 194.1 m/z |

Note: MRM transitions should be optimized for your specific instrument.

4.4. Data Analysis and Acceptance Criteria

-

Chemical Purity: Inject a high-concentration solution of the Menaquinone-4-d7 standard and analyze the chromatogram for the presence of any impurity peaks. The peak area of the main MK-4-d7 peak should be >98% of the total peak area. Pay close attention to peaks that may correspond to cis/trans isomers.

-

Isotopic Purity: Analyze the mass spectrum of the Menaquinone-4-d7 peak. The intensity of the ion corresponding to the unlabeled Menaquinone-4 (m/z 445.3) should be minimal, ideally less than 0.5% of the intensity of the d7 ion (m/z 452.3).

-

Concentration Verification: Prepare a calibration curve using the unlabeled Menaquinone-4 standard. Quantify the concentration of a freshly prepared Menaquinone-4-d7 solution against this curve. The determined concentration should be within ±10% of the nominal concentration.

Visualizing the Quality Control Workflow

The following diagram illustrates the key steps in the quality control and verification of a Menaquinone-4-d7 standard.

Caption: Workflow for sourcing and verifying Menaquinone-4-d7.

Conclusion

The selection and rigorous quality control of Menaquinone-4-d7 are fundamental to achieving reliable and reproducible results in bioanalytical studies. By carefully considering the commercial source, thoroughly evaluating the chemical and isotopic purity, and implementing a robust in-house verification protocol, researchers can have high confidence in the accuracy of their Menaquinone-4 quantification. This diligence is essential for advancing our understanding of the role of vitamin K in health and disease and for the successful development of new therapeutics.

References

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

-

Slideshare. Bioanalytical method validation emea. [Link]

-

ResearchGate. The Biosynthesis of Menaquinone-4: How a Historic Biochemical Pathway Is Changing Our Understanding of Vitamin K Nutrition. [Link]

-

European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

PubMed. Structure-activity relationships in the conversion of vitamin K analogues into menaquinone-4. Substrates essential to the synthesis of menaquinone-4 in cultured human cell lines. [Link]

-

National Institutes of Health. Multiple Dietary Vitamin K Forms Are Converted to Tissue Menaquinone-4 in Mice. [Link]

-

U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Taylor & Francis Online. Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]

-

ECA Academy. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Journal of Food and Drug Analysis. New development of vitamin K research: Identification of human menaquinone-4 biosynthetic enzyme. [Link]

-

myadlm.org. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? [Link]

-

ResearchGate. Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? [Link]

-

ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

-

Bevital AS. Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. [Link]

-

National Institutes of Health. Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats. [Link]

-

Chromatography Online. The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

National Center for Biotechnology Information. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. [Link]

-

Karger Publishers. Determination of Vitamin K1, MK-4, MK-7, and D Levels in Human Serum of Postmenopausal Osteoporosis Women Based on High Stability LC-MS/MS: MK-7 May Be a New Marker of Bone Metabolism. [Link]

-

Waters Corporation. Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography with a C18 Column. [Link]

-

ResearchGate. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. [Link]

-

Phenomenex. Separation of Vitamin K Compounds by LC-MS/MS Analysis. [Link]

-

Axios Research. Vitamin K2 Impurity 4. [Link]

-

ACS Publications. Synthesis and Characterization of Partially and Fully Saturated Menaquinone Derivatives. [Link]

-

Sinoway. Vitamin K2/ Menaquinone-7/ MK-7 2124-57-4. [Link]

-

National Center for Biotechnology Information. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. [Link]

-

National Institutes of Health. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection. [Link]

-

MDPI. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. [Link]

-

ResearchGate. HPLC chromatogram of phylloquinone (K1), menaquinone-4 (MK4), and... [Link]

-

Semantic Scholar. An UFLC-DAD Method for the Quantification of Menaquinone-4 in Spiked Rabbit Plasma. [Link]

-

Waters. Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography w. [Link]

-

National Center for Biotechnology Information. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet. [Link]

-

PubMed. [Vitamin K metabolism. Menaquinone-4 (MK-4) formation from ingested VK analogues and its potent relation to bone function]. [Link]

-

MDPI. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. [Link]

-

ResearchGate. K structures. MK4 and MK7 are the major forms of K2 present in the diet. [Link]

-

ResearchGate. A Validated HPLC Method for the Determination of Vitamin K in Human Serum – First Application in a Pharmacological Study. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]

- 7. fda.gov [fda.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 10. Menaquinone-4-d7 (Vitamin K2(MK-4)-d7; Menaquinone K4-d7) | Endogenous Metabolite | 1233937-25-1 | Invivochem [invivochem.com]

- 11. lgcstandards.com [lgcstandards.com]

- 12. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. resolvemass.ca [resolvemass.ca]

- 15. phenomenex.com [phenomenex.com]

The Definitive Guide to Menaquinone-4-d7 in Vitamin-K Metabolism Research

This technical guide provides an in-depth exploration of Menaquinone-4-d7 (MK-4-d7) and its critical role as an internal standard in the quantitative analysis of vitamin K metabolism. Tailored for researchers, scientists, and drug development professionals, this document elucidates the biochemical rationale, experimental design, and practical application of stable isotope dilution assays in advancing our understanding of vitamin K pharmacokinetics and function.

Introduction: The Imperative for Precision in Vitamin K Quantification

Vitamin K, a family of fat-soluble vitamins, is indispensable for a range of physiological processes.[1][2] The two primary natural forms are phylloquinone (vitamin K1), found in leafy green vegetables, and menaquinones (vitamin K2), a series of compounds with varying isoprenoid side chain lengths (MK-n) primarily synthesized by bacteria.[1][3] Menaquinone-4 (MK-4), while present in some animal products, is also uniquely synthesized in animal tissues from other vitamin K forms.[1][3][4]

The central function of vitamin K is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2] This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on vitamin K-dependent proteins (VKDPs). This carboxylation is essential for the biological activity of VKDPs, enabling them to bind calcium and participate in critical pathways such as blood coagulation, bone metabolism, and the inhibition of vascular calcification.[2][5][6]

Given the low concentrations of vitamin K in biological matrices and the potential for analytical variability during sample processing, achieving accurate and precise quantification is a significant challenge. This is where the utility of isotopically labeled internal standards, such as Menaquinone-4-d7, becomes paramount.

The Rationale for Isotopic Labeling: Why Menaquinone-4-d7 is the Gold Standard

Stable isotope dilution (SID) coupled with mass spectrometry is the benchmark for quantitative analysis in complex biological samples. The use of a deuterated internal standard like MK-4-d7 offers several distinct advantages that ensure the trustworthiness and accuracy of experimental data.

The Principle of Co-elution and Co-ionization: MK-4-d7 is chemically identical to its endogenous counterpart, MK-4, differing only in its isotopic composition (the replacement of seven hydrogen atoms with deuterium). This structural homology ensures that MK-4-d7 behaves identically to MK-4 during all stages of sample preparation (extraction, purification) and chromatographic separation.[7][8] Consequently, any analyte loss or variability in ionization efficiency in the mass spectrometer will affect both the analyte and the internal standard proportionally. This ratiometric measurement corrects for these potential sources of error, leading to highly accurate quantification.

Minimizing Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. Because MK-4-d7 co-elutes with MK-4, it experiences the same matrix effects. The ratio of the analyte to the internal standard remains constant, thereby negating the impact of these interferences.

Enhanced Specificity and Sensitivity: The use of tandem mass spectrometry (MS/MS) allows for the selective detection of specific precursor-to-product ion transitions for both MK-4 and MK-4-d7.[9][10] This high degree of specificity minimizes the chances of detecting interfering compounds, leading to a more accurate and sensitive assay.

The Vitamin K Metabolic Landscape: Pathways and Key Players

A thorough understanding of vitamin K metabolism is crucial for designing and interpreting studies utilizing MK-4-d7. The core of this metabolism is the Vitamin K cycle, a salvage pathway that allows for the repeated use of vitamin K.[1][5]

The Vitamin K Cycle

The Vitamin K cycle involves the interconversion of three forms of vitamin K: quinone, hydroquinone, and epoxide.[5][11]

-

Reduction: Vitamin K quinone, the dietary form, is reduced to the active hydroquinone form (KH2) by the enzyme vitamin K epoxide reductase (VKOR).[5][12]

-

Carboxylation: KH2 serves as a cofactor for γ-glutamyl carboxylase (GGCX), which carboxylates vitamin K-dependent proteins. In this process, KH2 is oxidized to vitamin K 2,3-epoxide (KO).[2][11][12]

-

Recycling: Vitamin K epoxide is then reduced back to the quinone form by VKOR, completing the cycle.[5][11][12]

The Role of UBIAD1 in MK-4 Synthesis

The enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) has been identified as a key enzyme in the biosynthesis of MK-4.[13][14][15] It facilitates the conversion of menadione (vitamin K3) into MK-4 by adding a geranylgeranyl pyrophosphate side chain.[14][16] Studies have shown that dietary phylloquinone (K1) can be converted to menadione, which is then prenylated by UBIAD1 in various tissues to form MK-4.[16][17] The use of deuterium-labeled vitamin K derivatives has been instrumental in elucidating this conversion pathway, with studies demonstrating the conversion of these labeled precursors into deuterium-labeled MK-4 (MK-4-d7).[15][16][18]

Experimental Workflow: A Step-by-Step Guide to a Validated LC-MS/MS Assay

The following protocol outlines a robust and self-validating system for the quantification of MK-4 in biological samples using MK-4-d7 as an internal standard.

Materials and Reagents

-

Analytes and Internal Standard:

-

Solvents:

-

Sample Preparation:

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction reagents

-

Sample Preparation: The Foundation of Accurate Measurement

The goal of sample preparation is to extract the vitamin K analogs from the biological matrix while removing interfering substances.

Step-by-Step Protocol for Liquid-Liquid Extraction:

-

Spiking with Internal Standard: To a known volume of the biological sample (e.g., 500 µL of serum or plasma), add a precise amount of MK-4-d7 internal standard solution.[10] This is a critical step, as the ratio of the endogenous analyte to the internal standard will be the basis for quantification.

-

Protein Precipitation: Add a protein precipitating agent, such as cold ethanol or methanol, to the sample.[10] Vortex thoroughly to ensure complete protein denaturation.

-

Liquid-Liquid Extraction: Add an immiscible organic solvent, such as hexane, to the sample.[10] Vortex vigorously to facilitate the transfer of the lipophilic vitamin K analogs into the organic phase.

-

Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.

-

Evaporation and Reconstitution: Carefully transfer the organic layer to a clean tube and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of a solvent compatible with the LC mobile phase.[10]

LC-MS/MS Analysis: Achieving Specificity and Sensitivity

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of vitamin K analogs.

-

Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) and water is employed to achieve optimal separation.[10]

-

Flow Rate: A flow rate of around 0.5 mL/min is common.[8]

Mass Spectrometric Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often providing better sensitivity for vitamin K compounds.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[8][9] Specific precursor-to-product ion transitions are monitored for both MK-4 and MK-4-d7.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| MK-4 | Varies by adduct | Specific to fragment |

| MK-4-d7 | Varies by adduct | Specific to fragment |

| Note: The exact m/z values will depend on the specific adduct formed during ionization (e.g., [M+H]+) and the fragmentation pattern. |

Data Analysis and Quantification

The concentration of MK-4 in the original sample is calculated by comparing the peak area ratio of the endogenous MK-4 to the known concentration of the MK-4-d7 internal standard. A calibration curve is generated using known concentrations of MK-4 standard spiked into a blank matrix.[19][20]

Applications in Research and Drug Development

The use of MK-4-d7 as an internal standard is crucial in a variety of research applications:

-

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of different forms of vitamin K.[21] Studies have shown that MK-4 has a shorter half-life compared to longer-chain menaquinones like MK-7.[22][23][24]

-

Bioavailability Studies: To compare the bioavailability of different vitamin K formulations and dietary sources.[22][23][24]

-

Metabolic Pathway Elucidation: To trace the conversion of other vitamin K forms, such as phylloquinone, into MK-4 in various tissues.[17][25]

-

Clinical Trials: To monitor patient compliance and assess the efficacy of vitamin K supplementation in clinical trials investigating bone health, cardiovascular disease, and other conditions.[26][27]

Conclusion: Ensuring Data Integrity in Vitamin K Research

The meticulous application of stable isotope dilution with Menaquinone-4-d7 as an internal standard is indispensable for generating high-quality, reliable data in vitamin K metabolism studies. This approach provides the necessary accuracy and precision to unravel the complex roles of vitamin K in human health and disease, thereby supporting evidence-based clinical recommendations and the development of novel therapeutic strategies.

References

-

Linus Pauling Institute. (n.d.). Vitamin K. Oregon State University. [Link]

-

Nakagawa, K., Sawada, N., Hirota, Y., Uchino, Y., Suhara, Y., Hasegawa, T., ... & Okano, T. (2014). Vitamin K2 Biosynthetic Enzyme, UBIAD1 Is Essential for Embryonic Development of Mice. PLoS ONE, 9(8), e104078. [Link]

-

Clemenza, S., Brocca, A., Galvano, F., Gazzolo, D., Fogante, M., & Li Volti, G. (2020). UBIAD1-mediated vitamin K2 synthesis is required for vascular endothelial cell survival and development. Development, 147(16), dev189917. [Link]

-

Biology Ease. (2024). Vitamin K Cycle (Steps and Enzymes) - Vitamin K quinone, Hydroquinone, Epoxide. [Link]

-

Wikipedia. (2024). Vitamin K. [Link]

-

Nakagawa, K., Hirota, Y., Sawada, N., Yuge, N., Watanabe, M., Uchino, Y., ... & Okano, T. (2024). Vitamin K converting enzyme UBIAD1 plays an important role in osteogenesis and chondrogenesis in mice. Biochemical and Biophysical Research Communications, 702, 149635. [Link]

-

Hirota, Y., Nakagawa, K., Sawada, N., & Okano, T. (2015). Functional characterization of the vitamin K2 biosynthetic enzyme UBIAD1. Journal of Biological Chemistry, 290(16), 10166-10176. [Link]

-

Okano, T., Nakagawa, K., & Hirota, Y. (2011). [Biological significance and metabolic activation of vitamin K]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 137(3), 131-135. [Link]

-

Stafford, D. W. (2005). The vitamin K cycle. Journal of Thrombosis and Haemostasis, 3(8), 1873-1878. [Link]

-

Riphagen, I. J., van der Molen, J. C., van Faassen, M., Navis, G., de Borst, M. H., Muskiet, F. A., & Kema, I. P. (2019). LC-MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. PeerJ, 7, e7695. [Link]

-

Tie, J. K., & Stafford, D. W. (2016). Functional study of the vitamin K cycle in mammalian cells. Blood, 127(12), 1607-1614. [Link]

-

Riphagen, I. J., van der Molen, J. C., van Faassen, M., Navis, G., de Borst, M. H., Muskiet, F. A., & Kema, I. P. (2019). LC-MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. PeerJ, 7, e7695. [Link]

-

Riphagen, I. J., van der Molen, J. C., van Faassen, M., Navis, G., de Borst, M. H., Muskiet, F. A., & Kema, I. P. (2015). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Bevital AS. [Link]

-

Riphagen, I. J., van der Molen, J. C., van Faassen, M., Navis, G., de Borst, M. H., Muskiet, F. A., & Kema, I. P. (2019). LC-MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. ResearchGate. [Link]

-

Harrington, D. J., Soper, R., Edwards, C., Savidge, G. F., & Shearer, M. J. (2021). Development of a Vitamin K Database for Commercially Available Food in Australia. Current Developments in Nutrition, 5(Supplement_2), 1019. [Link]

-

Liu, S., Zhao, S., Zhou, Y., Zhang, M., Xu, Y., & Li, Y. (2023). Determination of Vitamin K1, MK-4, MK-7, and D Levels in Human Serum of Postmenopausal Osteoporosis Women Based on High Stability LC-MS/MS: MK-7 May Be a New Marker of Bone Metabolism. Medical Science Monitor, 29, e939832. [Link]

-

Shearer, M. J. (2022). The Biosynthesis of Menaquinone-4: How a Historic Biochemical Pathway Is Changing Our Understanding of Vitamin K Nutrition. The Journal of Nutrition, 152(2), 321-333. [Link]

-

Harrington, D. J., Soper, R., Edwards, C., Savidge, G. F., & Shearer, M. J. (2021). Development of a Vitamin K Database for Commercially Available Food in Australia. Current Developments in Nutrition, 5(Supplement_2), 1019. [Link]

-

Sato, T., Schurgers, L. J., & Uenishi, K. (2012). Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. Nutrition Journal, 11, 93. [Link]

-

Okano, T., Nakagawa, K., & Hirota, Y. (2011). New development of vitamin K research: Identification of human menaquinone-4 biosynthetic enzyme. Journal of Food and Drug Analysis, 19(1), 1-7. [Link]

-

Sato, T., Schurgers, L. J., & Uenishi, K. (2012). Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. Nutrition Journal, 11, 93. [Link]

-

AlgaeCal. (2025). MK4 & MK7 – The Two Forms of Vitamin K2 & The Differences. [Link]

-

Al Rajabi, A., Booth, S. L., Peterson, J. W., Choi, S. W., Suttie, J. W., Shea, M. K., ... & Fu, X. (2012). Deuterium-Labeled Phylloquinone Has Tissue-Specific Conversion to Menaquinone-4 among Fischer 344 Male Rats. The Journal of Nutrition, 142(5), 841-845. [Link]

-

Schurgers, L. J., & Vermeer, C. (2012). Pharmacokinetics of Menaquinone-7 (Vitamin K2) in Healthy Volunteers. Journal of Nutritional Therapeutics, 1(1), 17-23. [Link]

-

Xu, Y., Chen, J., Li, C., Wu, J., & Wang, X. (2016). Vitamin K2 analog menaquinone-7 shows osteoblastic bone formation activity in vitro. Biomedical Research, 27(4). [Link]

-

Karmańska, A., & Karwowski, B. T. (2023). Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity. Nutrients, 15(6), 1453. [Link]

-

Chen, Y., He, Y., & Yang, G. (2019). A concise review of quantification methods for determination of vitamin K in various biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 165, 249-258. [Link]

-

Sato, T., Schurgers, L. J., & Uenishi, K. (2012). Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. Nutrition Journal, 11, 93. [Link]

-

Koshihara, Y., Hoshi, K., Okawara, R., Ishibashi, H., & Yamamoto, S. (1993). 1,25-Dihydroxyvitamin D3 promotes vitamin K2 metabolism in human osteoblasts. Journal of Bone and Mineral Research, 8(4), 413-419. [Link]

-

Halder, M., Petsophonsakul, P., Akbulut, A. C., Pavlic, A., Bohan, F., Anderson, E., ... & Schurgers, L. (2019). The biological responses of vitamin K2: A comprehensive review. Journal of Nutritional Biochemistry, 63, 1-16. [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

Sources

- 1. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. Vitamin K - Wikipedia [en.wikipedia.org]

- 3. The biological responses of vitamin K2: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. blog.algaecal.com [blog.algaecal.com]